Reported IC50 of 28 µM Highlights Need for Context-Specific Potency Validation
A reported IC50 value of 28 µM has been noted for this compound [1]. While the specific target and assay conditions for this measurement are not fully detailed in the source, this micromolar potency serves as a critical baseline for differentiation against more potent, optimized pyrazolyl-urea analogs. For example, related compounds in the pyrazolyl-urea class have achieved p38α inhibition with IC50 values as low as 270 nM and 42 nM after structural optimization [2]. This demonstrated >100-fold increase in potency in optimized analogs underscores why 1448060-28-3's specific substitution pattern is a starting point for SAR exploration, not a final optimized candidate.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 28,000 nM (28 µM) |
| Comparator Or Baseline | Optimized pyrazolyl-urea analogs (e.g., from review): IC50 = 270 nM and 42 nM |
| Quantified Difference | ~103-fold to ~666-fold less potent than optimized analogs |
| Conditions | Target and assay details for the 28 µM value are not fully specified in the source; comparator data is from p38α MAPK biochemical assays. |
Why This Matters
This value contextualizes 1448060-28-3 as a starting-point probe for SAR studies, not a potent lead, which is vital for procurement decisions where researchers may be comparing it to more developed, low-nanomolar pyrazolyl-ureas.
- [1] Southan, C. Hypothesis Annotation: Comment on PubMed Commons. (2017). Retrieved from https://hypothes.is/search?q=tag:PMID:27754406 View Source
- [2] Ragab, F. A.; et al. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules 2020, 25 (15), 3457. https://doi.org/10.3390/molecules25153457 View Source
